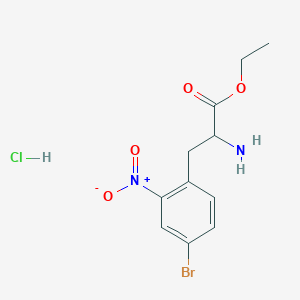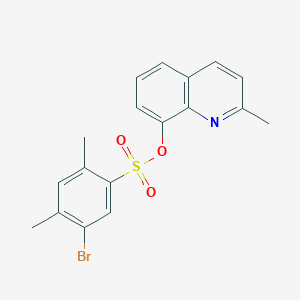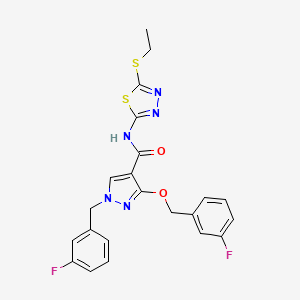![molecular formula C15H10F4N2 B2730548 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-39-6](/img/structure/B2730548.png)
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C15H10F4N2 and a molecular weight of 294.253. It is a benzimidazole derivative, a class of compounds known for their diverse biological and clinical applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the searched data .Applications De Recherche Scientifique
Antitumor Properties
Fluorinated benzimidazoles, including structures related to 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, have been synthesized and evaluated for their antitumor properties. Studies have demonstrated that these compounds possess potent cytotoxic activities in vitro against certain human breast cancer cell lines, but showed minimal activity against other types of cancer cells such as prostate, nonmalignant breast, and colon cells. The effectiveness of fluorinated benzothiazoles, closely related to benzimidazoles, indicates a promising area for the development of new antitumor agents (Hutchinson et al., 2001).
Synthesis of Amino Acid Mimetics
Benzimidazole derivatives, including those similar to this compound, have been utilized in the synthesis of amino acid mimetics. These compounds, prepared from O-pentafluorobenzoylamidoximes using palladium-catalyzed cyclization, offer a pathway to access optically active mimetics with a C-terminal imidazole. This method represents a valuable tool in the design of novel peptides and peptidomimetics with potential therapeutic applications (Zaman, Kitamura, & Abell, 2005).
Antioxidant and Antimicrobial Activities
Several benzimidazole derivatives, including those with structural elements of this compound, have shown significant antioxidant and antimicrobial activities. These activities highlight the potential of benzimidazole derivatives in the development of new therapeutic agents with dual functions of managing oxidative stress and combating microbial infections (Menteşe, Ülker, & Kahveci, 2015).
Engineering of Polar Crystal Structures
The ability of benzimidazole derivatives to participate in π–π stacking interactions has been explored for the engineering of polar crystal structures. This property is significant for materials science, where the molecular and crystal engineering of polar structures can lead to the development of new materials with unique optical, electronic, and magnetic properties (Lane, Saunders, & Webb, 2013).
Synthesis and Radiochemistry
Benzimidazole derivatives, including this compound, have been utilized in the synthesis of radiolabeled compounds for potential use in diagnostic imaging. The ability to rapidly synthesize fluorophenyl benzimidazole derivatives under microwave-assisted conditions is crucial for the development of novel radiotracers for positron emission tomography (PET) and other nuclear medicine applications (Getvoldsen et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUEEQFDVMDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide](/img/structure/B2730465.png)
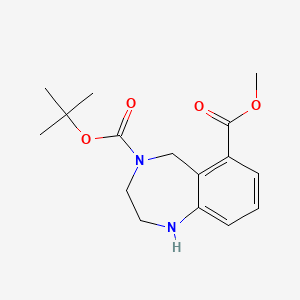
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)
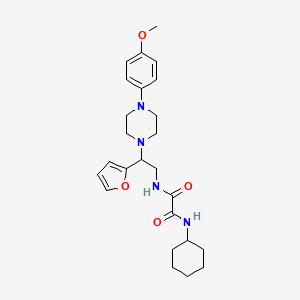
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
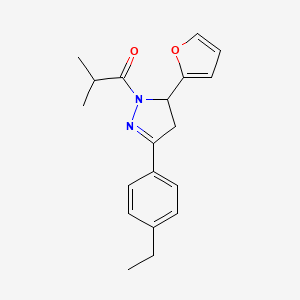
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
